molecular formula C23H26N4O4S B11426335 ethyl 2-((5-((4-methoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B11426335
M. Wt: 454.5 g/mol
InChI Key: YNMRVKQDLUSLFL-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxybenzaldehyde in the presence of a suitable catalyst.

    Attachment of the Ethyl Acetate Moiety: The final step involves esterification of the intermediate with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazole compounds.

Scientific Research Applications

ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can be compared with other similar compounds, such as:

    ETHYL 4-METHOXYPHENYLACETATE: Similar in structure but lacks the triazole ring and sulfanyl group.

    4-ETHYL-2-METHOXYPHENOL: Contains a methoxyphenyl group but differs in the rest of the structure.

    ETHYL 2-[(4-METHOXYPHENYL)AMINO]ACETATE: Similar in having a methoxyphenyl group but differs in the functional groups attached.

The uniqueness of ETHYL 2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C23H26N4O4S/c1-3-31-21(28)16-32-23-26-25-20(27(23)14-13-17-7-5-4-6-8-17)15-24-22(29)18-9-11-19(30-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,24,29)

InChI Key

YNMRVKQDLUSLFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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